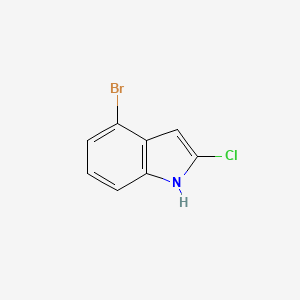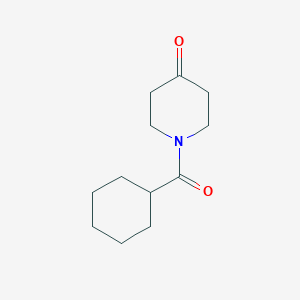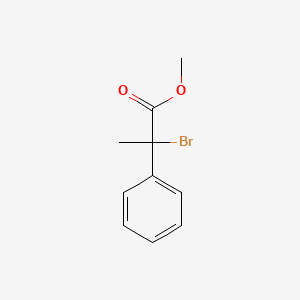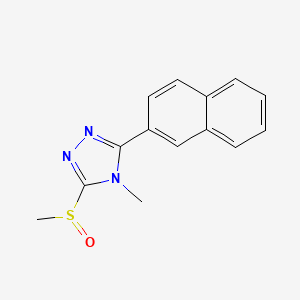
4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole is a triazole derivative known for its unique chemical structure and properties. Triazoles are a class of nitrogen-rich heterocyclic compounds that have gained significant attention due to their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with methyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring and the methylsulfinyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1,2,4-Triazole: The parent compound with a simpler structure.
5-(2-Naphthalenyl)-1,2,4-triazole: Lacks the methyl and methylsulfinyl groups.
4-Methyl-1,2,4-triazole: Lacks the naphthalenyl and methylsulfinyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.
属性
CAS 编号 |
116850-56-7 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 g/mol |
IUPAC 名称 |
4-methyl-3-methylsulfinyl-5-naphthalen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C14H13N3OS/c1-17-13(15-16-14(17)19(2)18)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI 键 |
FDTVBXXBCICJCZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C1S(=O)C)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
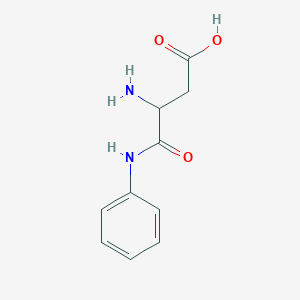

![2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B8760965.png)
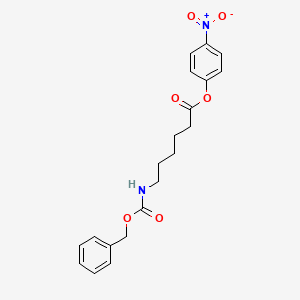

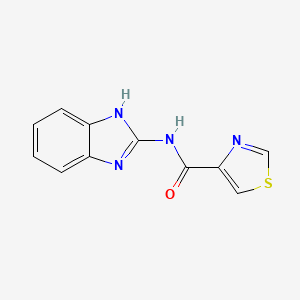

![N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B8760992.png)
![2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B8760993.png)

![Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-](/img/structure/B8761007.png)
